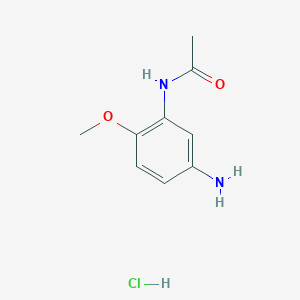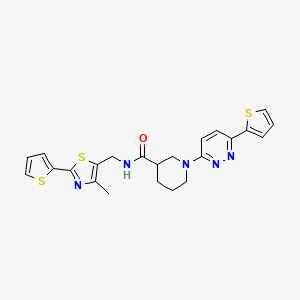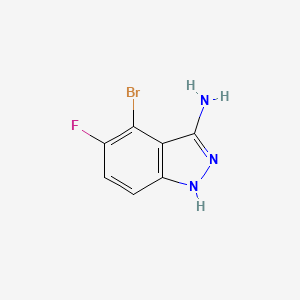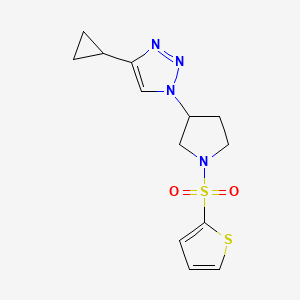
4-cyclopropyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopropyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C13H16N4O2S2 and its molecular weight is 324.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties
- Synthesis Techniques: The compound and its derivatives are synthesized through various chemical reactions, including the interaction of potassium salt of indole-3-butanoic acid with bromethane, hydrazinolysis reactions, and the addition of phenylisothiocyanate, leading to the creation of S-alkylderivatives with potential biological activity (Hotsulia, 2019). These compounds have been subjected to in silico molecular docking studies to explore their potential impact on kinase activity of anaplastic lymphoma, cyclooxygenase-2, and lanosterol-14-α-demethylase.
Biological Applications
- Antitumor Substances: A related derivative, 4-(1H-pyrrol-1-yl)-5-cyclohexyl-1,2,4-triazole(4H)-3-yl thioacetanilides, synthesized through Paal-Knorre pyrrole condensation, was evaluated for antitumor activities. Preliminary results did not show effective inhibition of tumor cells at the dose studied, highlighting the need for further investigation to optimize therapeutic potential (Saidov, Georgiyants, & Demchenko, 2014).
- Anticancer Agent Development: A novel sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties, BTPT, exhibited notable cytotoxicity against breast cancer cell lines, suggesting its promise as a potential candidate for novel anticancer drug development (Murugavel et al., 2019).
Chemical Properties and Applications
- Surface Activity and Antimicrobial Properties: Derivatives of 1,2,4-triazole have shown to possess antimicrobial activity and can be utilized as surface active agents. These findings suggest potential applications in creating antimicrobial surfaces or materials (El-Sayed, 2006).
Future Directions
Properties
IUPAC Name |
4-cyclopropyl-1-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S2/c18-21(19,13-2-1-7-20-13)16-6-5-11(8-16)17-9-12(14-15-17)10-3-4-10/h1-2,7,9-11H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPVJERVGCTNEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
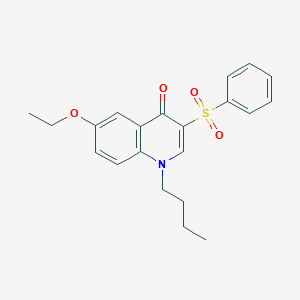
![2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid](/img/structure/B2916713.png)
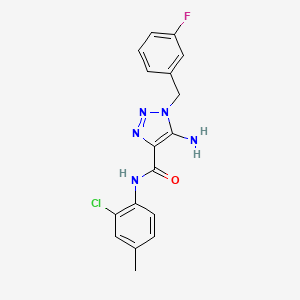
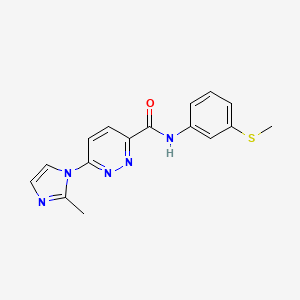
![3,4,5-triethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2916718.png)


![2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B2916723.png)
![[1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2916724.png)
